molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No. B043894
CAS RN: 95-71-6
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylhydroquinone has been explored through various methods, including the reaction of p-nitrotoluene with concentrated H2SO4 in the presence of a catalyst under optimized conditions. This process yields an average per-pass yield of 57.9% based on p-nitrotoluene, highlighting the efficiency and potential for high-yield production of methylhydroquinone under specific conditions (Zhang Li, 2000).

Molecular Structure Analysis

Research into the molecular structure of compounds related to methylhydroquinone, such as tryptophan tryptophylquinone, provides insights into the complex processes involved in their biosynthesis and the roles of specific enzymes and genes in these processes. These studies offer a deeper understanding of the molecular intricacies of methylhydroquinone and related compounds (Yongting Wang et al., 2005).

Chemical Reactions and Properties

Methylhydroquinone is an intermediate in the degradation of certain compounds, with specific genes encoding for enzymes that metabolize it. This indicates its role in biodegradation pathways and the importance of understanding its chemical reactions and properties for environmental and biotechnological applications (Kanako Tago et al., 2005).

Scientific Research Applications

Specific Scientific Field

Medical Science, Oncology

Summary of the Application

Methylhydroquinone, also known as Toluquinol, has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range. It is being considered as a promising drug candidate in the treatment of cancer and other angiogenesis-related pathologies .

Results or Outcomes

The results indicate that Methylhydroquinone has a significant inhibitory effect on the growth of endothelial and tumor cells. This suggests potential for its use in cancer treatment and other conditions related to angiogenesis .

Application in Chemical Synthesis

Specific Scientific Field

Chemistry, Organic Synthesis

Summary of the Application

Methylhydroquinone is used as a reactant in various chemical synthesis processes. For example, it can be used to prepare a semiflexible thermotropic polyester via polycondensation reaction with 4,4′-sebacoyldioxydibenzoyl chloride .

Methods of Application or Experimental Procedures

The O-alkylation of hydroquinone (HQ) with methanol is performed over an ionic liquid (IL) catalyst. The reaction parameters such as temperature, time, catalyst loading, and substrate concentration are optimized to maximize the yield of the desired product .

Results or Outcomes

The maximum yield of the desired product, 4-methoxyphenol (4MP), was 93.79%. This was achieved at a temperature of 338 K, with 5.45×10−2 mol HQ, 8.33×10−3 mol benzoquinone (BQ), and 10.37 mol% catalyst loading in a reaction time of 120 minutes .

Application in Antioxidant Production

Specific Scientific Field

Chemistry, Industrial Production

Summary of the Application

Methylhydroquinone, also known as mequinol, is used as an antioxidant, polymerization inhibitor, stabilizer, and lubricating additive .

Methods of Application or Experimental Procedures

The traditional method of synthesizing 4MP involves the methylation of HQ with dimethyl sulfate or methyl halide in the presence of sodium hydroxide .

Results or Outcomes

The process is effective but has been criticized for being hazardous and highly polluting. There is a high demand to reduce the negative environmental impacts and to discover a clean and economical process based on a green catalytic system .

Application in Synthesis of Naturally Occurring Maesanin

Specific Scientific Field

Chemistry, Organic Synthesis

Summary of the Application

Methylhydroquinone is used in the synthesis of naturally occurring maesanin .

Methods of Application or Experimental Procedures

1,2,4,5-Tetramethoxybenzene is subjected to alkylation with BuLi and the appropriate alkyl bromide, and the resulting derivative is oxidatively demethylated by cerium(IV) ammonium nitrate (CAN) to a mixture of dimethoxy ortho- and paraquinones .

Results or Outcomes

The process results in the synthesis of naturally occurring maesanin .

Application in Oxidation Studies

Specific Scientific Field

Biochemistry

Summary of the Application

Methylhydroquinone is used in oxidation studies. It is produced by the oxidation of o-cresol by certain mutants .

Results or Outcomes

The results indicate that Methylhydroquinone can be produced by the oxidation of o-cresol by certain mutants .

Application in the Production of Fine and Specialty Chemicals

Specific Scientific Field

Chemistry, Industrial Production

Summary of the Application

Methylhydroquinone, commonly named mequinol, is an important synthetic intermediate used in the production of fine and specialty chemicals .

Methods of Application or Experimental Procedures

The traditional method of synthesizing 4MP involves the methylation of HQ with dimethyl sulfate or methyl halide in the presence of sodium hydroxide .

Results or Outcomes

These processes are effective but have been criticized for being hazardous and highly polluting. There is a high demand to reduce the negative environmental impacts and to discover a clean and economical process based on a green catalytic system .

Safety And Hazards

Methylhydroquinone can cause severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Methylhydroquinone is used as a medicine, dye, pigment intermediates, antioxidants, and is also a new type of polymerization inhibitor . Its future directions could involve further exploration of these applications and the development of safer and more efficient synthesis methods.

properties

IUPAC Name

2-methylbenzene-1,4-diol
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InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHDIAIOKMXOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID4020876
Record name Methylhydroquinone
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Molecular Weight

124.14 g/mol
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Physical Description

Off-white solid with a slight odor; [Eastman Chemical MSDS]
Record name 2-Methyl-1,4-hydroquinone
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Methyl-1,4-hydroquinone
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Product Name

Methylhydroquinone

CAS RN

95-71-6
Record name Methylhydroquinone
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Record name 2-Methyl-1,4-hydroquinone
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Record name Methylhydroquinone
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Record name 1,4-Benzenediol, 2-methyl-
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Record name Methylhydroquinone
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Record name 2-methylhydroquinone
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Record name METHYLHYDROQUINONE
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Synthesis routes and methods I

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0.2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of meta-cresol was used in place of para-cresol and 0.05 mol of perpropionic acid was used in place of peracetic acid. The results showed the conversion of meta-cresol to be 3.8 percent and the yields of 3-methyl-1,2-dihydroxybenzene, 4-methyl-1,2-dihydroxybenzene and 3-methyl-1,4-dihydroxybenzene based on the consumed propionic acid to be 19.5 mol percent, 26.4 mol percent and 42.1 mol percent respectively.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In the same microreactor with the previous procedures there are charged 8.0 g amorphous BPO4 calcined at 170° C., 8.0 g hydroquinone and 7.9 g dimethylether, at a weight ratio 1/1/1. The hydroquinone conversion is 52% by moles, the yield to methyl hydroquinone 45% by moles and the selectivity to methyl hydroquinone 87% by moles. The gas-chromatographic analysis of the products gave the following result:
[Compound]
Name
BPO4
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydroquinone
Reactant of Route 2
Methylhydroquinone
Reactant of Route 3
Methylhydroquinone
Reactant of Route 4
Methylhydroquinone
Reactant of Route 5
Reactant of Route 5
Methylhydroquinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methylhydroquinone

Citations

For This Compound
2,380
Citations
Y Tao, A Fishman, WE Bentley, TK Wood - Journal of bacteriology, 2004 - Am Soc Microbiol
… , 3-methylcatechol, and methylhydroquinone. The enzyme variants also demonstrated … -leukemia cell activity (16), and methylhydroquinone has been recently reported to be used …
Number of citations: 80 journals.asm.org
K Tago, J Sato, H Takesa, H Kawagishi… - Journal of bioscience and …, 2005 - Elsevier
… -hydrolyzing enzyme and methylhydroquinone-metabolizing … methylhydroquinone-metabolizing oxygenases that catalyze two sequential oxygenation reactions of methylhydroquinone…
Number of citations: 27 www.sciencedirect.com
I Nakanishi, K Ohkubo, Y Ogawa… - Organic & …, 2016 - pubs.rsc.org
… 1) with QH 2 and its methylated derivatives, which are methylhydroquinone (MeQH 2 ), 2,6-dimethylhydroquinone (Me 2 QH 2 ), trimethylhydroquinone (Me 3 QH 2 ) and …
Number of citations: 10 pubs.rsc.org
UP Agarwal - 10th International Symposium on Wood and Pulping …, 1999 - researchgate.net
… This mechanism in conjunction with the studies of the methylhydroquinone/methyl-p-quinone (MHQ/M-p-Q) redox couple successfully accounted for several aspects of the …
Number of citations: 12 www.researchgate.net
C Furihata, S Oguchi… - Japanese journal of …, 1993 - Wiley Online Library
The possible tumor‐promoting and tumor‐initiating activities of p‐methylcatechol and methylhydroquinone in the pyloric mucosa of male F344 rats were studied. Ornithine …
Number of citations: 7 onlinelibrary.wiley.com
T Inoue, T Yamanaka, N Tabata… - High Perform …, 1995 - journals.sagepub.com
Copolyesters from methylhydroquinone (Me-HQ), 4, 4'-diphenyldicarboxylic acid (BB) and 2, 6-naphthalenedicarboxylic acid (NDA) with various molar ratios were prepared and their …
Number of citations: 4 journals.sagepub.com
H Jung, JH Yun, I Jeon, J Kim, YH Kim, MH Yi… - Liquid …, 2018 - Taylor & Francis
New highly birefringent reactive liquid crystal materials based on the 2-methylhydroquinone core were designed and synthesised. Rod-type liquid crystal compounds bearing photo-…
Number of citations: 4 www.tandfonline.com
S Töwe, M Leelakriangsak, K Kobayashi… - Molecular …, 2007 - Wiley Online Library
Catechol and 2‐methylhydroquinone (2‐MHQ) cause the induction of the thiol‐specific stress response and four dioxygenases/glyoxalases in Bacillus subtilis. Using transcription factor …
Number of citations: 68 onlinelibrary.wiley.com
G Vardar, TK Wood - Applied and environmental microbiology, 2004 - Am Soc Microbiol
Toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 oxidizes toluene to 3- and 4-methylcatechol and oxidizes benzene to form phenol; in this study ToMO was …
Number of citations: 77 journals.asm.org
N Van Duy, C Wolf, U Mäder, M Lalk, P Langer… - …, 2007 - Wiley Online Library
Bacillus subtilis is exposed to a variety of antimicrobial compounds in the soil. In this paper, we report on the response of B. subtilis to the fungal‐related antimicrobials 6‐brom‐2‐vinyl‐…

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